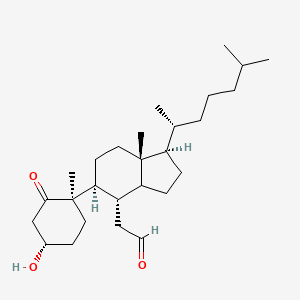

Secosterol-A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Secosterol-A is a sesquiterpenoid.

Applications De Recherche Scientifique

Biochemical Properties

Secosterol-A is known for its ability to modify proteins through the formation of covalent linkages, particularly with lysine residues. This property is crucial in understanding its biological effects, including cytotoxicity and the induction of protein aggregation.

Neurodegenerative Diseases

Alzheimer's Disease and Amyloid Aggregation

Research indicates that this compound can significantly influence the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. It has been shown to reduce the critical concentration required for amyloid-beta aggregation below 100 nM, facilitating the formation of toxic aggregates at low concentrations . The presence of this compound in brain samples from Alzheimer's patients suggests a direct involvement in disease pathology, potentially enhancing amyloidogenicity through covalent modifications .

Parkinson's Disease

In studies involving Lewy body dementia, elevated levels of Secosterols (including this compound) were detected in affected brain regions compared to controls. These findings indicate a potential role for this compound in the pathogenesis of Parkinson's disease through mechanisms that may involve the aggregation of α-synuclein .

Atherosclerosis

This compound has been identified as a significant factor in atherosclerosis development. It modifies low-density lipoprotein (LDL) particles, leading to increased atherogenicity. Studies have shown that incubation with this compound alters the secondary structure of apolipoprotein B-100 and enhances foam cell formation by macrophages . Additionally, it inhibits nitric oxide synthases, which may contribute to vascular dysfunction associated with atherosclerosis .

Cytotoxic Effects

This compound exhibits cytotoxic properties across various cell lines. In vitro studies have demonstrated that it induces cell death through mechanisms involving both covalent and non-covalent interactions with target proteins . The compound's stability in biological environments is critical; it rapidly converts to other derivatives like Secosterol-B, which may also exhibit similar bioactivities .

Summary Table of Applications

Case Studies

- Alzheimer's Disease:

- Atherosclerosis:

- Cell Line Studies:

Analyse Des Réactions Chimiques

Aldehyde Oxidation to Carboxylic Acid

Secosterol-A undergoes rapid oxidation of its C6 aldehyde group to form 3β-hydroxy-5-oxo-secocholestan-6-oic acid (seco-A-COOH) under physiological conditions. This reaction is catalyzed by serum components in cell culture media:

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 10% FBS in culture medium | Conversion to seco-A-COOH and secosterol-B | 10.6% | |

| 24–72 hr incubation | Accumulation of seco-A-COOH | 1.4–6.6 μM |

This oxidation reduces Schiff base formation capacity but retains pro-inflammatory activity through alternative mechanisms .

Hydroxyl Group Oxidation

The C3 hydroxyl group can be oxidized to a ketone, though this pathway is less common under biological conditions. Synthetic ozonolysis methods facilitate this transformation during this compound production.

Aldolization to Secosterol-B

This compound rapidly undergoes aldol condensation in aqueous environments to form secosterol-B, its most stable derivative:

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 10% FBS in culture medium | Conversion to secosterol-B | 81.4% | |

| Physiological pH (7.4) | Spontaneous aldolization | >80% |

Secosterol-B retains biological activity but shows reduced protein-binding capacity compared to this compound .

Dehydration to Michael Acceptors

Dehydration of this compound generates α,β-unsaturated carbonyl compounds, enabling Michael addition reactions with nucleophilic residues (e.g., cysteine thiols):

| Product | Reaction Site | Biological Impact |

|---|---|---|

| Dehydrated this compound | C3 hydroxyl elimination | Forms covalent adducts with proteins |

| Dehydrated seco-A-COOH | C3 hydroxyl elimination | Accelerates amyloid fibril formation |

This pathway explains this compound’s ability to denature proteins like apolipoprotein C-II and α-synuclein, even when oxidized to seco-A-COOH .

Schiff Base Formation

The C6 aldehyde reacts with lysine ε-amino groups to form stable Schiff bases:

| Target Protein | Adduct Type | Functional Consequence |

|---|---|---|

| ApoB-100 | Lysine modification | Altered LDL structure, foam cell formation |

| α-Synuclein | Covalent crosslinking | Accelerated amyloid aggregation |

Michael Addition

Dehydrated secosterol derivatives react via Michael addition:

| Target | Nucleophilic Site | Outcome |

|---|---|---|

| Glutathione | Cysteine thiol | Depletes cellular antioxidant defenses |

| Histone H3 | Lysine residues | Epigenetic modulation |

Esterification with Fatty Acids

Ozonolysis of cholesteryl esters (e.g., palmitate) yields fatty acid-secosterol conjugates:

| Parent Ester | Product | Biological Activity |

|---|---|---|

| Cholesteryl palmitate | Palmitoyl-secosterol-A/B | Enhanced cytotoxicity in macrophages |

| Cholesteryl linoleate | 9-Oxononanoyl-secosterol-A/B | Potent pro-inflammatory signaling |

Key Research Findings

-

Structural Instability : this compound’s half-life in serum-containing media is <10 seconds, necessitating careful handling in experiments .

-

Dual Reactivity : Both aldehyde and dehydration-derived Michael acceptors contribute to protein denaturation and amyloidogenesis .

-

Pathological Relevance : Elevated this compound adducts correlate with neurodegenerative and cardiovascular disease progression .

Propriétés

Formule moléculaire |

C27H46O3 |

|---|---|

Poids moléculaire |

418.7 g/mol |

Nom IUPAC |

2-[(1R,4S,5S,7aR)-5-[(1R,4S)-4-hydroxy-1-methyl-2-oxocyclohexyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetaldehyde |

InChI |

InChI=1S/C27H46O3/c1-18(2)7-6-8-19(3)22-9-10-23-21(13-16-28)24(12-15-26(22,23)4)27(5)14-11-20(29)17-25(27)30/h16,18-24,29H,6-15,17H2,1-5H3/t19-,20+,21+,22-,23?,24+,26-,27-/m1/s1 |

Clé InChI |

YAKOGNWFSAFQBB-CGPSQUAXSA-N |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CC[C@@H]([C@H]2CC=O)[C@]3(CC[C@@H](CC3=O)O)C)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC(C2CC=O)C3(CCC(CC3=O)O)C)C |

Synonymes |

atheronal-A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.